![molecular formula C22H20N2O2 B14382583 1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) CAS No. 90041-07-9](/img/structure/B14382583.png)
1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected by an ethane-1,2-diyl bridge, with ethan-1-one groups attached to each indole unit.
Vorbereitungsmethoden
The synthesis of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Units: The indole units can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Connecting the Indole Units: The two indole units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction using a suitable linker, such as ethylene dibromide, under basic conditions.
Introduction of Ethan-1-one Groups: The final step involves the introduction of ethan-1-one groups to the indole units. This can be done through acylation reactions using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The indole units can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) can be compared with other indole derivatives, such as:
3,3’-(Ethane-1,1-diyl)bis(1H-indole): This compound has a similar structure but lacks the ethan-1-one groups, which may result in different biological activities and chemical reactivity.
1,1’-Ethane-1,2-diylbis(pentabromobenzene): This compound features a different aromatic system (benzene) and halogenation, leading to distinct properties and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide):
The uniqueness of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) lies in its specific combination of indole units and ethan-1-one groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
90041-07-9 |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[5-[2-(1-acetylindol-5-yl)ethyl]indol-1-yl]ethanone |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)23-11-9-19-13-17(5-7-21(19)23)3-4-18-6-8-22-20(14-18)10-12-24(22)16(2)26/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
IUGBQELDVRHVIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)CCC3=CC4=C(C=C3)N(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
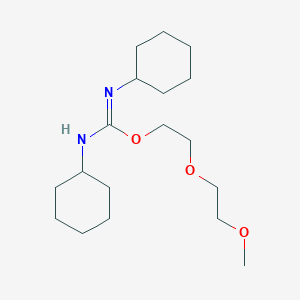
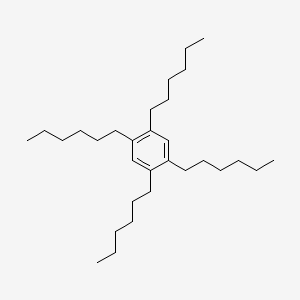

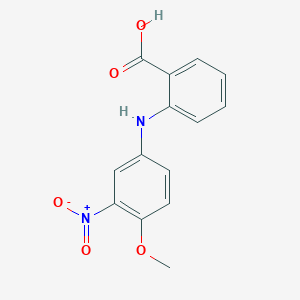
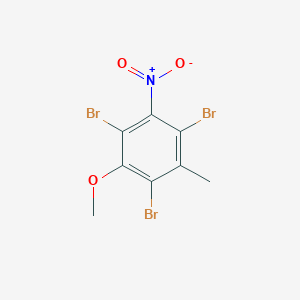
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)

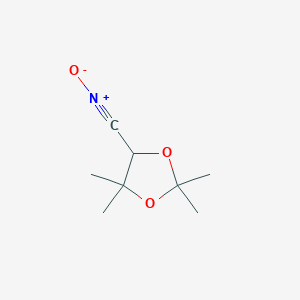
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
